molecular formula C22H28Cl2N4O2S B4366327 2-{4-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-N~1~-[3-(DIETHYLAMINO)PROPYL]-1-HYDRAZINECARBOTHIOAMIDE

2-{4-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-N~1~-[3-(DIETHYLAMINO)PROPYL]-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4366327
M. Wt: 483.5 g/mol
InChI Key: HRPBJGQRVIJZLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-N~1~-[3-(DIETHYLAMINO)PROPYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes a dichlorophenoxy group, a benzoyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-N~1~-[3-(DIETHYLAMINO)PROPYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with benzyl chloride to form 2,4-dichlorophenoxybenzyl chloride. This intermediate is then reacted with benzoyl chloride to yield 2-{4-[(2,4-dichlorophenoxy)methyl]benzoyl}chloride. Finally, this compound is reacted with N-[3-(diethylamino)propyl]hydrazinecarbothioamide under specific conditions to produce the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-N~1~-[3-(DIETHYLAMINO)PROPYL]-1-HYDRAZINECARBOTHIOAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and dichlorophenoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives of the compound.

Scientific Research Applications

2-{4-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-N~1~-[3-(DIETHYLAMINO)PROPYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{4-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-N~1~-[3-(DIETHYLAMINO)PROPYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dichlorophenoxy derivatives and benzoyl hydrazinecarbothioamides, such as:

  • 2,4-dichlorophenoxyacetic acid
  • 2,4-dichlorophenoxybenzyl chloride
  • Benzoyl hydrazinecarbothioamide derivatives

Uniqueness

What sets 2-{4-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-N~1~-[3-(DIETHYLAMINO)PROPYL]-1-HYDRAZINECARBOTHIOAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[[4-[(2,4-dichlorophenoxy)methyl]benzoyl]amino]-3-[3-(diethylamino)propyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28Cl2N4O2S/c1-3-28(4-2)13-5-12-25-22(31)27-26-21(29)17-8-6-16(7-9-17)15-30-20-11-10-18(23)14-19(20)24/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,26,29)(H2,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPBJGQRVIJZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=S)NNC(=O)C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-N~1~-[3-(DIETHYLAMINO)PROPYL]-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
2-{4-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-N~1~-[3-(DIETHYLAMINO)PROPYL]-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 3
Reactant of Route 3
2-{4-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-N~1~-[3-(DIETHYLAMINO)PROPYL]-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 4
Reactant of Route 4
2-{4-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-N~1~-[3-(DIETHYLAMINO)PROPYL]-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 5
Reactant of Route 5
2-{4-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-N~1~-[3-(DIETHYLAMINO)PROPYL]-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
Reactant of Route 6
2-{4-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-N~1~-[3-(DIETHYLAMINO)PROPYL]-1-HYDRAZINECARBOTHIOAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.